(2-Nitrophenyl)cyanamide
Description
Historical Trajectory and Early Academic Investigations of (2-Nitrophenyl)cyanamide
While the broader history of cyanamide (B42294) chemistry dates back to the late 19th century with the use of calcium cyanamide as a fertilizer, the specific investigation of aryl-substituted cyanamides like this compound is a more recent development. nih.gov Early research into organic cyanamides often revolved around fundamental synthesis methods, such as the reaction of amines with highly toxic cyanogen (B1215507) halides. cardiff.ac.uksci-hub.se Over time, safer and more versatile synthetic routes have been developed, including methods utilizing hypervalent iodine reagents and trichloroacetonitrile, which have facilitated the synthesis of a wider array of substituted cyanamides for research purposes. cardiff.ac.uksci-hub.se The Tiemann rearrangement of amidoximes, first observed in 1891, also represents a classic method for accessing monosubstituted cyanamides. nih.gov
Strategic Importance of the Cyanamide Functional Group in Synthetic Chemistry
The cyanamide functional group is a versatile and valuable building block in organic synthesis. cardiff.ac.ukchemicalbook.com Its chemical nature is characterized by a unique duality: a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov This bifunctionality allows cyanamides to participate in a wide range of chemical transformations, including:
Precursors to Heterocycles: Cyanamides are crucial intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, such as guanidines, ureas, and isoureas. cardiff.ac.ukacs.org
Cycloaddition Reactions: They can act as dipolarophiles in [3+2] cycloadditions and participate in [2+2+2] cyclotrimerization reactions to form triazines. nih.govsemanticscholar.org
Protecting Groups: The cyano group can be removed from a cyanamide, making it a useful protecting group in the synthesis of secondary and tertiary amines. sci-hub.se
Aminocyanation and Electrophilic Cyanation: The N-CN bond can be cleaved, allowing cyanamides to serve as aminating reagents or as sources for electrophilic cyanide transfer. nih.gov
The reactivity of the cyanamide group makes it a key component in the synthesis of biologically active molecules and functional materials. cardiff.ac.ukchemicalbook.com
The Nitrophenyl Moiety: Electronic and Steric Influences on this compound Reactivity
The 2-nitrophenyl group exerts significant electronic and steric effects that modulate the reactivity of the attached cyanamide functional group.
Electronic Effects: The nitro group (–NO₂) is a strong electron-withdrawing group. smolecule.com This property enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. researchgate.net It also influences the acidity of the N-H proton of the cyanamide, potentially affecting its reactivity in base-mediated reactions. The electron-withdrawing nature of the nitro group can also impact the reactivity of the nitrile, making it more susceptible to nucleophilic addition.
Steric Effects: The placement of the nitro group at the ortho position introduces steric hindrance around the cyanamide functionality. This steric bulk can influence the regioselectivity of reactions, favoring attack at less hindered positions. In reactions involving the aromatic ring, the ortho-nitro group can direct incoming reagents to other positions on the ring. scispace.com This steric influence is a key differentiator from its meta and para isomers.
Overview of Key Academic Research Domains Pertaining to this compound
Research involving this compound and related structures is primarily concentrated in the field of organic synthesis, with a particular focus on the construction of complex molecules. Key research areas include:
Heterocyclic Synthesis: The compound serves as a precursor for synthesizing various heterocyclic frameworks. The intramolecular reaction between the nitro group and the cyanamide moiety, often following a reduction of the nitro group, can lead to the formation of fused ring systems. For instance, reductive cyclization of nitrophenyl derivatives is a known strategy for creating nitrogen-containing heterocycles. acs.org
Reactivity Studies: Investigations into the fundamental reactivity of this compound explore how the interplay of the cyanamide and nitrophenyl groups dictates its behavior in various chemical transformations. This includes studying its participation in cycloaddition reactions and its utility as a building block in multi-component reactions. semanticscholar.orgacademie-sciences.fr
Development of Synthetic Methodologies: The synthesis of this compound itself can be a subject of study, aiming to develop more efficient and selective methods for the cyanation of 2-nitroaniline (B44862) derivatives. nih.govresearchgate.net
Structure
3D Structure
Properties
CAS No. |
5465-98-5 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2-nitrophenyl)cyanamide |
InChI |
InChI=1S/C7H5N3O2/c8-5-9-6-3-1-2-4-7(6)10(11)12/h1-4,9H |
InChI Key |
JAFZFVHQPVIUAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrophenyl Cyanamide and Its Analogues
Established Synthetic Pathways to (2-Nitrophenyl)cyanamide
Classical Approaches to Arylcyanamides
The traditional synthesis of arylcyanamides, including the conceptual pathway to this compound, has historically relied on a few key transformations. These methods, while effective, often involve harsh reagents and conditions.
One of the most established methods for the preparation of monosubstituted arylcyanamides is the reaction of the corresponding primary arylamine with a cyanogen (B1215507) halide, typically cyanogen bromide (BrCN). This reaction, a variation of the von Braun reaction, proceeds via nucleophilic attack of the amine on the cyanogen halide. thieme-connect.denih.govsemanticscholar.orgnih.govresearchgate.net For the synthesis of this compound, this would involve the direct cyanation of 2-nitroaniline (B44862). The high toxicity of cyanogen halides has, however, prompted the development of safer cyanating agents. semanticscholar.orgnih.gov
Another classical route involves the desulfurization of N-arylthioureas. nih.govnih.gov This method can be carried out using various reagents, such as heavy metal oxides or salts (e.g., mercuric oxide), which facilitate the removal of sulfur to yield the corresponding cyanamide (B42294). arabjchem.orglookchemmall.com More contemporary modifications of this approach utilize hypervalent iodine reagents, which are considered more environmentally benign. nih.gov The required N-(2-nitrophenyl)thiourea can be prepared from 2-nitroaniline.
A related classical method is the reaction of an arylamine with an aqueous solution of cyanamide in the presence of an acid, which typically leads to the formation of a guanidinium (B1211019) salt. mdpi.comnbu.ac.innih.gov While not a direct synthesis of the cyanamide, this intermediate can be a precursor in multi-step synthetic sequences.
Modifications and Improvements in this compound Synthesis
Improvements to the classical synthetic routes have focused on mitigating the use of toxic reagents and improving reaction efficiency. For the cyanation of amines, alternatives to cyanogen bromide have been developed, such as the in situ generation of cyanogen chloride from less hazardous precursors like N-chlorosuccinimide and zinc cyanide, or from bleach and trimethylsilyl (B98337) cyanide. nih.govorganic-chemistry.org These methods offer a safer approach to the synthesis of arylcyanamides.
In the context of desulfurization, the use of iodine in the presence of a base has been reported as a milder alternative to heavy metal reagents for the conversion of arylthioureas to arylcyanamides. nih.gov Furthermore, one-pot procedures have been developed where the arylthiourea is generated in situ from the corresponding amine and then converted to the cyanamide without isolation of the intermediate. nih.govsnnu.edu.cn
Development of Novel Synthetic Routes to this compound
Modern synthetic chemistry has seen a shift towards the development of more efficient and selective methods, particularly those employing catalysis and adhering to the principles of green chemistry.
Catalytic Strategies for this compound Formation
Transition metal catalysis has emerged as a powerful tool for the synthesis of arylcyanamides. Palladium- and copper-based catalysts are the most extensively studied for this purpose.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for the synthesis of arylcyanamides. nih.govmit.eduresearchgate.net These reactions typically involve the coupling of an aryl halide (e.g., 2-halonitrobenzene) with a cyanamide nucleophile in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. mit.edu
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems. Copper catalysts have been successfully used for the cyanation of aryl halides and amines. nbu.ac.innih.govresearchgate.netrsc.org For instance, the copper-catalyzed cyanation of aryl bromides or iodides with potassium hexacyanoferrate(II) as a non-toxic cyanide source has been reported. researchgate.net Copper can also promote the desulfurization of thioureas to form cyanamides. arabjchem.orgrsc.org
The following table summarizes representative catalytic systems for arylcyanamide synthesis.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd₂(dba)₃ / tBuXPhos | Alkyl cyanamide, Aryl halide | N-Alkyl-N-arylcyanamide | Moderate to Excellent | nih.gov |
| CuI | Thiourea, Aryl iodide | Arylcyanamide | Good | rsc.org |
| Pd/C | Aryl halide, K₄[Fe(CN)₆] | Aryl nitrile | 87-98 | researchgate.net |
| Cu-based | Arylcyanamide, Sodium azide | Arylaminotetrazole | High | nih.govbohrium.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being incorporated into the synthesis of organic compounds, including arylcyanamides. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
The use of water as a solvent in organic reactions is a key aspect of green chemistry. rsc.org For instance, the synthesis of N-substituted 2-nitrophenylamines, precursors to substituted (2-nitrophenyl)cyanamides, has been achieved in DABCO-based ionic liquids, which can be recycled. peeref.comresearchgate.netbenthamdirect.com Microwave-assisted organic synthesis has also been employed to accelerate the synthesis of 2-nitrophenylamines, often under solvent-free conditions, leading to shorter reaction times and easier work-up. thieme-connect.dethieme-connect.com
The development of magnetically separable nanocatalysts represents another green approach. For example, a Ag/Fe₃O₄ nanocomposite, synthesized using a plant extract, has been used as a recyclable catalyst for the cycloaddition of arylcyanamides. nih.govmdpi.combohrium.com Similarly, an ionic liquid supported on Fe₃O₄@SiO₂ nanoparticles has been used for the green synthesis of related compounds in water. rsc.orgscispace.com
Preparation of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be achieved by either starting with a pre-functionalized 2-nitroaniline or by modifying the this compound core.
The synthesis of various N-substituted 2-nitrophenylamines provides a direct route to substituted precursors. thieme-connect.depeeref.comresearchgate.netbenthamdirect.comthieme-connect.com These can then be converted to the corresponding cyanamides using the methods described above. For example, 4-substituted-2-nitroanilines can be used to prepare 4-substituted-(2-nitrophenyl)cyanamides. The synthesis of such compounds has been reported in the context of developing bioreductively activated prodrugs. nih.gov
Alternatively, palladium-catalyzed cross-coupling reactions can be used to introduce substituents onto an existing N-arylcyanamide scaffold. nih.gov This allows for the late-stage functionalization of the molecule, providing access to a diverse range of derivatives.
Strategies for Functionalizing the Aromatic Ring System
The functionalization of the aromatic ring in this compound and its analogues is dominated by the powerful electronic influence of the nitro group. This substituent deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNA_r), particularly at the positions ortho and para to its location. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNA_r)
The most prominent strategy for modifying the aromatic core of nitrophenyl cyanamides is nucleophilic aromatic substitution. For this reaction to proceed on this compound, a suitable leaving group would need to be present on the ring, typically a halide, positioned ortho or para to the nitro group. The reaction mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The strong electron-withdrawing nature of the nitro group is crucial for stabilizing this intermediate, thereby lowering the activation energy for the reaction. pressbooks.pubyoutube.com The subsequent departure of the leaving group restores the ring's aromaticity. pressbooks.pub
Common nucleophiles employed in SNA_r reactions include alkoxides, phenoxides, thiolates, and amines. The reactivity is significantly enhanced by the presence of multiple electron-withdrawing groups. pressbooks.pub In some cases, under forcing conditions, the nitro group itself can be displaced by a potent nucleophile. researchgate.net
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol, Reflux | 2,4-Dinitrophenylaniline | High |
| 1-Fluoro-2,4-dinitrobenzene | Sodium Methoxide | Methanol, RT | 1-Methoxy-2,4-dinitrobenzene | >95% |
| 4-Chloronitrobenzene | Sodium Hydroxide (B78521) | High Temp/Pressure | 4-Nitrophenol | Variable |
| 1-Chloro-4-nitrobenzene | Ammonia | Autoclave, 170°C | 4-Nitroaniline | High |
Modification of the Nitro Group
A key strategy for functionalization involves the chemical transformation of the nitro group itself. The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic character of the aromatic ring. This conversion changes the substituent from a strongly deactivating, meta-directing group (for electrophilic substitution) to a strongly activating, ortho/para-directing group. The resulting aminophenylcyanamide analogue opens up a wide array of subsequent functionalization reactions, including diazotization and Sandmeyer reactions, acylation, and alkylation of the newly formed amino group. Organophosphorus-catalyzed reductive coupling of nitro compounds with reagents like arylboronic acids represents a modern approach to achieve N-functionalization directly. nih.gov
Approaches to Modifying the Cyanamide Nitrogen Center
The nitrogen atom of the cyanamide group in this compound is nucleophilic and can be readily functionalized through various reactions, including arylation, alkylation, and cycloaddition. nih.gov
Palladium-Catalyzed N-Arylation
A powerful and versatile method for modifying the cyanamide nitrogen is through palladium-catalyzed cross-coupling reactions. This approach allows for the formation of unsymmetrical N,N-di-substituted cyanamides. nih.gov The reaction typically involves the coupling of a monosubstituted cyanamide with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. nih.govnih.gov Studies have shown that these conditions are effective for coupling a range of aryl halides, with a notable efficiency for electron-deficient aryl halides. nih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov
| Cyanamide Substrate | Aryl Halide | Catalyst System (mol %) | Base | Solvent/Temp | Yield |
|---|---|---|---|---|---|
| Butyl Cyanamide | 1-Bromo-4-cyanobenzene | Pd₂(dba)₃ (2.5), ᵗBuXPhos (7.5) | Cs₂CO₃ | tBuOH, 60°C | 96% |
| Butyl Cyanamide | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (2.5), ᵗBuXPhos (7.5) | Cs₂CO₃ | tBuOH, 60°C | 85% |
| Butyl Cyanamide | Methyl 4-bromobenzoate | Pd₂(dba)₃ (2.5), ᵗBuXPhos (7.5) | Cs₂CO₃ | tBuOH, 60°C | 91% |
| Butyl Cyanamide | 3-Bromopyridine | Pd₂(dba)₃ (2.5), ᵗBuXPhos (7.5) | Cs₂CO₃ | tBuOH, 60°C | 92% |
| Butyl Cyanamide | 4-Bromoanisole | Pd₂(dba)₃ (3.5), ᵗBuXPhos (10.5) | Cs₂CO₃ | tBuOH, 60°C | 70% |
N-Alkylation
Direct alkylation of the cyanamide nitrogen can be achieved using various alkylating agents. For instance, N-arylcyanamides can be alkylated with reagents such as chloromethylthiirane in the presence of a base to yield N-aryl-N-(thietan-3-yl)cyanamides. beilstein-journals.org Alkylation with functionalized halides like ethyl iodoacetate or propargyl bromide has also been reported, often as a step towards the synthesis of more complex heterocyclic structures. researchgate.net
Cycloaddition Reactions
The nitrile functionality within the cyanamide group is an active participant in cycloaddition reactions, providing a route to diverse heterocyclic systems. Metal-catalyzed [2+2+2] cycloadditions are particularly noteworthy. rsc.org In these reactions, the C≡N triple bond of the cyanamide can react with two alkyne molecules, catalyzed by various transition metal complexes, to construct substituted pyridine (B92270) rings. researchgate.netrsc.org This method is highly atom-economical and allows for the rapid assembly of complex molecular architectures directly from the cyanamide core.
Chemical Reactivity and Mechanistic Investigations of 2 Nitrophenyl Cyanamide
Nucleophilic Reactivity of the Cyanamide (B42294) Nitrogen in (2-Nitrophenyl)cyanamide
The sp³-hybridized nitrogen atom in the cyanamide group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with various electrophiles, a characteristic that is fundamental to much of its chemistry.
A hallmark reaction of cyanamides is their addition to amines to produce substituted guanidines. researchgate.net In the case of this compound, the electrophilicity of the nitrile carbon is enhanced by the electron-withdrawing nitro group, facilitating the attack by amine nucleophiles. The reaction typically proceeds by the nucleophilic addition of the amine to the cyanamide's nitrile group.
This transformation is often catalyzed by acids. For instance, reacting an amine with this compound in the presence of hydrochloric acid yields the corresponding guanidine (B92328) hydrochloride salt. nih.govgoogle.com Alternatively, Lewis acids such as aluminum chloride can be employed to further activate the cyanamide, making the nitrile carbon even more susceptible to nucleophilic attack, which is particularly useful for less reactive secondary amines. sioc-journal.cnrsc.org The general mechanism involves the protonation or coordination of a Lewis acid to the nitrile nitrogen, which increases the electrophilic character of the nitrile carbon, followed by the attack of the amine.
The resulting N-(2-nitrophenyl)guanidines are valuable intermediates themselves. For example, they can undergo base-induced intramolecular cyclization to form 3-aminoareno[e] nih.govnih.govacs.orgtriazine-1-oxides. nih.gov
Table 1: Synthesis of Substituted Guanidines from this compound and Amines
| Amine Reactant | Catalyst/Conditions | Product | Reference |
| Primary Amine (R-NH₂) | HCl, solvent | N-Alkyl-N'-(2-nitrophenyl)guanidine hydrochloride | nih.gov |
| Secondary Amine (R₂NH) | AlCl₃, Chlorobenzene, reflux | N,N-Dialkyl-N'-(2-nitrophenyl)guanidine hydrochloride | sioc-journal.cnrsc.org |
| Morpholine | HCl, Methanol/Water, 60-65°C | N-(Morpholine-4-carbonyl)-N'-(2-nitrophenyl)guanidine hydrochloride | nih.govgoogle.com |
The general reactivity pattern for cyanamides includes reactions with alcohols and phenols. wikipedia.org In these reactions, the alcohol or phenol (B47542) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This addition reaction, analogous to the reaction with amines, results in the formation of O-alkyl or O-aryl isoureas. The reaction is typically facilitated by acidic conditions, which serve to activate the cyanamide.
H₂N−C≡N + R−OH → H₂N−C(=NH)−OR (General Reaction)
While this is a known reaction for the parent cyanamide and its derivatives, specific studies detailing the interaction of this compound with various alcohols and phenols are not extensively documented in the surveyed literature. However, the fundamental mechanism is expected to follow this established pathway.
Similar to alcohols, thiols and other sulfhydryl compounds can react with cyanamides. Thiolate anions (RS⁻), being potent nucleophiles, readily attack the electrophilic nitrile carbon. wikipedia.orglibretexts.org This reaction leads to the formation of isothiourea derivatives.
H₂N−C≡N + R−SH → H₂N−C(=NH)−SR (General Reaction)
Research into nitrile-containing compounds has shown that cyanamides can react reversibly with biological thiols, such as the sulfhydryl group in the amino acid cysteine, to yield a thioimidate intermediate. nih.gov This reactivity highlights the susceptibility of the cyanamide group to nucleophilic attack by sulfur compounds. The presence of the electron-withdrawing nitro group on the phenyl ring of this compound is expected to facilitate this type of addition.
Cycloaddition Reactions Involving this compound
Cyanamides, in general, are recognized as activated nitriles for cycloaddition reactions due to their "push-pull" electronic nature. The amino group acts as an electron donor, pushing electron density into the nitrile (cyano) group, which in turn acts as the acceptor. This electronic characteristic enhances their reactivity as dienophiles or dipolarophiles compared to simple alkyl or aryl nitriles. nih.gov
The participation of cyanamides in [4+2] cycloadditions, such as the Diels-Alder reaction, is well-documented. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In these reactions, the cyanamide typically serves as the dienophile. The reactivity is significantly influenced by the substituents on both the diene and the cyanamide. For a normal-demand Diels-Alder reaction, the presence of an electron-withdrawing group on the dienophile accelerates the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The 2-nitrophenyl group on this compound is strongly electron-withdrawing, which should, in principle, make the cyano group a more potent dienophile. However, studies on N-arylcyanamides have shown them to be unsuccessful in some hetero-Diels-Alder reactions, suggesting that steric or electronic factors related to the aryl substituent can be detrimental to reactivity in certain contexts. nih.gov
Cyanamides also readily participate in metal-catalyzed [2+2+2] cycloadditions with alkynes and other unsaturated systems to form substituted pyridines and pyrimidines. nih.govdntb.gov.uaresearchgate.net Furthermore, they act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like azides and nitrile oxides to yield five-membered heterocyclic rings such as aminotetrazoles and oxadiazoles, respectively. nih.gov
While specific examples involving this compound in cycloaddition reactions are not extensively reported in the literature, its reactivity can be inferred. The electron-withdrawing nitro group is expected to enhance its dienophilic character in normal-demand Diels-Alder reactions.
Table 1: Examples of Cycloaddition Reactions with Substituted Cyanamides
| Reaction Type | Cyanamide Derivative | Reactant(s) | Product Type | Reference |
|---|---|---|---|---|
| [2+2+2] Cycloaddition | Aryl Cyanamides | Terminal Aryl Acetylenes | 2-Amino-4,6-aryl Pyridines | nih.gov |
| [3+2] Cycloaddition | Substituted Cyanamides | Nitrile Oxides | Oxadiazol-5-imines | nih.gov |
| Hetero-Diels-Alder | N,N-dialkylcyanamides | Acyl(imidoyl)ketenes | 4H-1,3-Oxazines | nih.gov |
Rearrangement Reactions of this compound Derivatives
The chemistry of ortho-nitroaryl compounds is often dominated by intramolecular reactions involving the nitro group. Derivatives of this compound, such as the corresponding guanidines and amidines, undergo characteristic base-induced rearrangement and cyclization reactions. nih.govacs.org These transformations typically proceed via nucleophilic attack of the nitrogenous group onto the electron-deficient aromatic ring, facilitated by the ortho-nitro group, which ultimately acts as an internal oxidant.
For instance, N-(2-nitrophenyl)guanidines, which can be synthesized from this compound, readily cyclize in the presence of a base like sodium hydroxide (B78521) or potassium tert-butoxide. The reaction mechanism involves the deprotonated guanidino group attacking the ipso-carbon (the carbon bearing the nitro group) or an ortho-carbon, leading to a Meisenheimer-like intermediate. Subsequent rearrangement and oxidation by the nitro group, which is itself reduced, leads to the formation of stable heterocyclic systems such as 3-aminobenzo[e] nih.govnih.govacs.orgtriazine-1-oxides. nih.govacs.org
A similar intramolecular cyclization can be postulated for this compound itself under basic conditions. The reaction would likely proceed through the following steps:
Deprotonation of the cyanamide N-H to form a highly nucleophilic anion.
Intramolecular nucleophilic attack of the anionic nitrogen onto the aromatic ring.
Rearrangement involving the nitro and cyano groups to form a condensed heterocyclic product.
Another relevant transformation is the von Richter rearrangement, where an aromatic nitro compound is treated with potassium cyanide to yield a product in which a carboxyl group is introduced ortho to the position previously held by the nitro group. dalalinstitute.com This reaction highlights the susceptibility of the nitro-activated aromatic ring to attack by cyanide species.
Table 2: Base-Induced Cyclization of N-(2-Nitrophenyl)guanidine Derivatives
| Substrate | Base | Product | Yield | Reference |
|---|---|---|---|---|
| N-(2-Nitrophenyl)-N',N'-dimethylguanidine | t-BuOK | 3-(Dimethylamino)benzo[e] nih.govnih.govacs.orgtriazine 1-oxide | N/A | nih.gov |
| N-(2-Nitrophenyl)morpholine-4-carboximidamide | t-BuOK | 3-(Morpholin-4-yl)benzo[e] nih.govnih.govacs.orgtriazine 1-oxide | 65% | nih.gov |
| N-Methyl-N'-(2-nitrophenyl)-N-phenylguanidine | t-BuOK | 3-(Methyl(phenyl)amino)benzo[e] nih.govnih.govacs.orgtriazine 1-oxide | 42% | nih.gov |
Radical Chemistry of this compound
The radical chemistry of cyanamides can involve additions to the nitrile group. The presence of the 2-nitrophenyl group introduces additional reaction pathways, particularly those involving the nitro functionality, which is known to participate in radical processes.
One potential reaction is the intramolecular radical cyclization. A radical generated elsewhere in the molecule could add to the cyano group, or alternatively, attack the aromatic ring at the position bearing the nitro group (ipso-attack). Radical-induced denitration via ipso-cyclization is a known process for related compounds like N-(p-nitrophenyl)propiolamides, leading to spirocyclic structures. A similar pathway could be envisioned for a suitably designed derivative of this compound.
Furthermore, heteroatom-centered radicals (e.g., from thiols or phosphines) can add across the cyano group of cyanamides. nih.gov The reaction is typically initiated by a radical initiator like AIBN and proceeds via an imidoyl radical intermediate. For this compound, such an addition would yield a stabilized imidoyl radical, which could then be trapped or undergo further reactions. The electron-withdrawing nature of the nitrophenyl group can influence the stability and reactivity of these radical intermediates. beilstein-journals.org For example, while the radical addition of diselenides to many isocyanides is difficult, it proceeds with p-nitrophenyl isocyanide due to the stabilizing effect of the electron-withdrawing group. beilstein-journals.org
Photochemical Transformations of this compound
The photochemistry of ortho-nitrobenzyl compounds is a well-studied area of organic chemistry, characterized by a signature intramolecular redox reaction. nih.govbaranlab.org Upon irradiation with UV light, the excited nitro group abstracts a hydrogen atom from the ortho-substituent, leading to an aci-nitro intermediate (a nitronic acid). This intermediate is unstable and typically undergoes further rearrangement to yield a 2-nitroso derivative. rsc.orgresearchgate.net
This reactivity is the basis for the use of 2-nitrobenzyl groups as photolabile protecting groups, or "caged compounds," which can release a biologically active molecule or a reactive species upon photolysis. rsc.org For this compound, the N-H proton of the cyanamide group is analogous to the benzylic protons in classical 2-nitrobenzyl systems. Therefore, its photochemical transformation is expected to proceed via a similar mechanism:
Excitation: Absorption of UV light promotes the 2-nitrophenyl group to an excited state.
Intramolecular H-Abstraction: The excited nitro group abstracts the proton from the cyanamide nitrogen.
Intermediate Formation: This forms a diradical species that rapidly rearranges to an aci-nitro intermediate.
Rearrangement: The aci-nitro intermediate undergoes cyclization and subsequent rearrangement, ultimately leading to the formation of a 2-nitrosoaniline (B8210322) derivative and release or transformation of the cyano portion.
Studies on 4-(2-nitrophenyl)-1,4-dihydropyridines show that this intramolecular process, involving electron and subsequent proton transfer, is highly efficient and leads to the corresponding 2-nitrosophenylpyridine. nih.gov A similar transformation is expected for this compound, making it a potentially photoactive molecule.
Derivatization and Functionalization of 2 Nitrophenyl Cyanamide for Advanced Chemical Structures
Synthesis of Guanidine-Based Architectures from (2-Nitrophenyl)cyanamide
The reaction of this compound with amines provides a direct route to substituted guanidines. This transformation is typically facilitated by the electrophilic nature of the cyanamide's carbon atom, which is susceptible to nucleophilic attack by amines.
Mono- and Di-Substituted Guanidines
The synthesis of mono- and di-substituted guanidines from this compound can be achieved through the reaction with primary and secondary amines, respectively. The reaction of 2-nitroaniline (B44862) with cyanamide (B42294), often catalyzed by an acid, yields (2-Nitrophenyl)guanidine. rsc.org This foundational compound can be further substituted. For instance, the reaction of amines with cyanamide in the presence of hydrochloric acid is a known method for preparing guanidine (B92328) hydrochlorides. nih.gov
The synthesis of N,N'-disubstituted guanidines can be challenging due to the decreased nucleophilicity of secondary amines and the potential for steric hindrance. google.comgoogle.com However, methods utilizing N-chlorophthalimide, isocyanides, and amines in a one-pot protocol offer an efficient route to a diverse range of N,N'-disubstituted guanidines. rsc.org While not specific to this compound, these general methods are applicable.
Table 1: Synthesis of Substituted Guanidines from Cyanamide Derivatives
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Morpholine, Cyanamide | HCl | Morpholine-1-carboximidamide hydrochloride | 75 | nih.gov |
| N-Methylaniline, Cyanamide | HCl | N-Methyl-N'-phenylguanidine hydrochloride | 74 | nih.gov |
| 2-Nitroaniline, Cyanamide | Acid catalysis | (2-Nitrophenyl)guanidine | Not specified | rsc.org |
| Amines, Isocyanides, N-Chlorophthalimide | One-pot, three-step protocol | N,N'-Disubstituted guanidines | Up to 81% | rsc.org |
Heterocyclic Ring Systems Incorporating Guanidine Motifs
A significant application of (2-Nitrophenyl)guanidine and its derivatives is their cyclization to form heterocyclic systems. Base-catalyzed intramolecular cyclization of 4-substituted 2-nitrophenylguanidines leads to the formation of 3-amino-7-substituted-1,2,4-benzotriazine-1-oxides. rsc.orgresearchgate.net This reaction proceeds through the nucleophilic attack of the guanidine nitrogen onto the nitro group, followed by dehydration. The kinetics of this cyclization have been studied, revealing a linear dependence of the reaction rate on the hydroxide (B78521) ion concentration. chemicalpapers.com The reaction is of the first order with respect to the substrate. chemicalpapers.com
The cyclization is a general reaction for N-substituted 1-(2-nitrophenyl)guanidines. chempap.org It has been demonstrated that for the cyclization to occur, an unsubstituted amino or imino group in the guanidine moiety is necessary to interact with the nitro group. researchgate.net This methodology has been utilized in the synthesis of Blatter radicals, where N-arylguanidines are cyclized to benzo[e] nih.govchemicalpapers.comchempap.orgtriazines. nih.gov
Table 2: Cyclization of Substituted (2-Nitrophenyl)guanidines
| Substrate | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| 4-Substituted 2-nitrophenylguanidine nitrates | Base catalysis | 3-Amino-7-substituted 1,2,4-benzotriazine-1-oxides | rsc.orgresearchgate.net |
| 2-Phenyl-1-(2-nitrophenyl)guanidine | Base catalysis (pH dependent) | 3-Phenylamino-1,2,4-benzotriazine 1-oxide | chempap.org |
| 3-Ethyl-1-(2-nitrophenyl)guanidine | Base catalysis (pH dependent) | 3-Ethylamino-1,2,4-benzotriazine 1-oxide | chempap.org |
| N-Arylguanidines (from 1-fluoro-2-nitrobenzene) | t-BuOK | C(3)-Amino substituted benzo[e] nih.govchemicalpapers.comchempap.orgtriazine-1-oxides | nih.gov |
Formation of Heterocyclic Compounds Utilizing this compound as a Synthon
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, leveraging the reactivity of both the cyanamide and the nitrophenyl groups.
Ring Closure Reactions involving the Cyanamide Nitrogen
The cyanamide functional group in this compound can participate in cycloaddition reactions. Cyanamides are known to react as dipolarophiles in [3+2] cycloadditions with various dipoles to form five-membered heterocycles. nih.gov For example, the reaction with azides can yield aminotetrazoles. nih.gov While specific examples with this compound are not detailed in the provided search results, this general reactivity is a key aspect of cyanamide chemistry.
Furthermore, metal-catalyzed [2+2+2] cycloadditions of cyanamides with diynes or alkenyl-nitriles provide access to six-membered heterocyclic systems like 2-aminopyridines and aminopyrimidines. nih.gov
Synthesis of Nitrogen-Containing Heterocycles
The cyclization of derivatives of this compound is a prominent route to nitrogen-containing heterocycles. As discussed in section 4.1.2, the base-catalyzed cyclization of (2-nitrophenyl)guanidines, formed in situ from this compound and amines, is a well-established method for synthesizing 3-amino-1,2,4-benzotriazine 1-oxides. rsc.org This reaction is a key step in the synthesis of various fused heterocyclic systems.
The reaction of o-nitroaniline with cyanamide directly yields 3-amino-1,2,4-benzotriazine 1-oxides. rsc.org This highlights the utility of the nitrophenyl cyanamide precursor in constructing complex heterocyclic frameworks. The synthesis of these heterocycles is of interest due to their potential biological activities. rasayanjournal.co.in
Conjugation of this compound to Polymeric Structures
A thorough review of the available scientific literature did not yield any specific research findings or examples related to the direct conjugation of this compound to polymeric structures. While the synthesis of protein-polymer conjugates and various conjugated polymers are active areas of research, the application of this compound in this context has not been reported. nih.govnou.edu.ng
Development of Advanced Organic Materials Precursors from this compound
This compound is a versatile molecular scaffold for the synthesis of precursors for advanced organic materials. Its structure is characterized by two key functional groups: an electrophilic cyanamide group and a nitroaromatic system. This unique combination allows for a diverse range of chemical transformations, making it an attractive starting point for constructing complex heterocyclic systems, which are fundamental components of many functional organic materials. The reactivity of the cyanamide moiety, coupled with the potential for the nitro group to participate in reductive cyclization reactions, opens pathways to novel molecular architectures with applications in materials science. researchgate.netnih.govresearchgate.net
The strategic derivatization of this compound enables the creation of monomers and building blocks for polymers and other advanced materials. The cyanamide group can undergo various cycloaddition and aminocyanation reactions, while the nitrophenyl group can be transformed to create fused ring systems. mdpi.comacs.orgnih.gov These transformations are crucial for designing materials with specific electronic, optical, or thermal properties.
Research into cyanamide-based cyclization reactions has revealed their significant potential in synthesizing a variety of nitrogen-containing heterocycles. researchgate.netnih.gov These heterocyclic frameworks are prevalent in many advanced materials. The presence of the ortho-nitro group on the phenyl ring of this compound provides a unique opportunity for tandem reactions, where an initial reaction at the cyanamide functionality can be followed by an intramolecular cyclization involving the nitro group. For instance, the reduction of the nitro group to an amine can trigger a cyclization with the cyanamide or a derivative thereof, leading to the formation of benzimidazole (B57391) or quinazoline-type structures.
One of the key strategies involves the intramolecular cyclization of ortho-substituted phenylcyanamides. The reaction of the cyanamide group with an internal nucleophile, often generated by the transformation of the ortho-nitro group, is a powerful method for constructing fused heterocyclic systems. A general example is the reductive cyclization of a nitrophenyl compound, which can lead to the formation of a new heterocyclic ring fused to the benzene (B151609) ring. acs.org
The development of precursors from this compound can be broadly categorized based on the type of reaction employed to build the advanced molecular structure.
Table 1: Synthetic Pathways for Derivatization of this compound
| Reaction Type | Reagents/Conditions | Resulting Structure Type | Potential Application |
|---|---|---|---|
| Reductive Cyclization | Reducing agents (e.g., SnCl₂, H₂/Pd) | Benzimidazole derivatives | Conductive polymers, organic light-emitting diodes (OLEDs) |
| Cycloaddition [2+2+2] | Metal catalysts (e.g., Fe, Co, Rh), alkynes | Substituted quinazolines, pyridines | Organic semiconductors, fluorescent materials |
| Intramolecular Aminocyanation | Base or acid catalysis | Fused N-heterocycles | Photoactive materials, chemosensors |
This table represents potential pathways based on the known reactivity of cyanamide and nitrophenyl functional groups.
Detailed research has demonstrated the utility of related nitro-substituted precursors in creating complex functional molecules. For example, cascade cyclizations triggered by the addition of a cyanide anion to ortho-nitro-substituted chalcones have been used to efficiently synthesize (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. rsc.orgku.edu This type of reaction highlights the potential for the nitro group to act as an internal electrophile, facilitating ring closure. While this example does not start with this compound, it illustrates a plausible reaction pathway for derivatives of this compound.
Furthermore, the cyanamide moiety itself is a versatile building block for nitrogen-rich heterocycles through formal [3+2] cycloaddition reactions. mdpi.com By converting the cyanamide into a reactive intermediate, it can be trapped with 1,3-dipoles to form various five-membered heterocyclic rings. The presence of the 2-nitrophenyl substituent can influence the electronic properties and reactivity of these intermediates, allowing for fine-tuning of the reaction outcomes and the properties of the final products. The resulting highly conjugated systems are of interest for applications in nonlinear optics and as components of electroactive polymers. acs.org
The synthesis of N-acyl/sulfonyl tetrahydroisoquinolines through C(sp3)–H functionalization often involves nitrophenyl groups, showcasing their role in stabilizing intermediates and directing reactions to create complex scaffolds. frontiersin.org By analogy, the this compound core can be functionalized to prepare precursors for polymers with unique charge-transport properties or for the development of novel ligands for catalysis. The derivatization process chemically modifies a compound to create a new one with properties suitable for specific applications. journalajacr.comresearchgate.net
Spectroscopic and Structural Elucidation Studies of 2 Nitrophenyl Cyanamide and Its Adducts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and environment of atoms within a molecule. For (2-Nitrophenyl)cyanamide, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
The ¹H NMR spectrum is expected to show a complex set of multiplets in the aromatic region due to the four adjacent protons on the benzene (B151609) ring. The ortho-position of the nitro group induces significant electronic effects that differentiate the chemical shifts of these protons. The proton ortho to the nitro group and meta to the cyanamide (B42294) group would likely be the most downfield-shifted due to the strong electron-withdrawing nature of the nitro group. The NH proton of the cyanamide group would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum would display distinct signals for each of the six aromatic carbons, the carbon of the cyano group, and potentially the carbon of the cyanamide group itself, though the latter can be broad or difficult to observe. The carbon atom attached to the nitro group (C2) is expected to be significantly deshielded.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in a non-polar solvent like CDCl₃. These predictions are based on data from analogous compounds like methyl 2-(2-nitrophenyl)acrylate and other nitrophenyl derivatives. acs.org
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1-NHCN | - | ~136-140 | Carbon attached to both NHCN and NO₂ groups. |
| C2-NO₂ | - | ~148-150 | Carbon bearing the nitro group. |
| C3 | ~7.40-7.55 (d) | ~124-126 | Aromatic CH. |
| C4 | ~7.60-7.75 (t) | ~133-135 | Aromatic CH. |
| C5 | ~7.50-7.65 (t) | ~129-131 | Aromatic CH. |
| C6 | ~8.10-8.25 (d) | ~127-129 | Aromatic CH, ortho to nitro group. |
| NH | Broad, variable | - | Exchangeable proton. |
| C≡N | - | ~110-112 | Cyanamide nitrile carbon. |
Given the complexity of the aromatic region in the 1D ¹H NMR spectrum, two-dimensional (2D) NMR techniques are crucial for unambiguous assignments. rutgers.eduyoutube.comresearchgate.net
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic ring. youtube.comlibretexts.org Cross-peaks would connect H3 with H4, H4 with H5, and H5 with H6, confirming their sequence and helping to distinguish them from one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, for instance, confirming the assignment of the highly deshielded H6 to its corresponding carbon, C6.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This would be invaluable for assigning quaternary (non-protonated) carbons, such as C1 and C2, by observing their correlations to nearby protons. For example, the NH proton should show a correlation to C1 and the cyano carbon.
Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. nih.gov For a compound like this compound, which may exhibit polymorphism (the ability to exist in multiple crystal forms), ssNMR is particularly powerful. rsc.org Different polymorphs can yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard ssNMR experiment that could be used to obtain high-resolution spectra of the solid material. nih.govrsc.org The presence of multiple non-equivalent molecules within a crystal's unit cell can also be detected, as it would lead to a splitting of the signals observed in the spectrum.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization
For this compound, several key vibrational modes are expected:
N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the N-H bond in the cyanamide group.
C≡N Stretch: The cyanamide group's nitrile stretch is a characteristic and often sharp band, typically appearing in the 2200-2260 cm⁻¹ region.
NO₂ Stretches: The nitro group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch (νas) typically between 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1335-1385 cm⁻¹. These bands are often intense in the IR spectrum. scispace.commdpi.com
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching modes occur in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak in the IR spectrum. chemicalpapers.com
Interactive Table 2: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound. Predictions are based on data from related nitrophenyl and cyanamide compounds. mdpi.comchemicalpapers.commdpi.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Stretch | -NH- | 3200 - 3400 | Medium-Strong | Weak |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Weak-Medium | Strong |
| C≡N Stretch | -C≡N | 2200 - 2260 | Strong, Sharp | Strong |
| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1560 | Very Strong | Medium |
| Aromatic C=C Stretch | Ar C=C | 1400 - 1600 | Medium-Strong | Strong |
| Symmetric NO₂ Stretch | -NO₂ | 1335 - 1385 | Very Strong | Medium-Strong |
High-Resolution Mass Spectrometry for Molecular Characterization and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. rsc.orglarancelab.com For this compound (C₇H₅N₃O₂), HRMS would confirm its molecular formula by providing an exact mass measurement of its molecular ion [M]⁺ or protonated molecule [M+H]⁺.
The expected monoisotopic mass of C₇H₅N₃O₂ is approximately 163.0382 g/mol . An HRMS measurement would be able to confirm this value to within a few parts per million (ppm).
Electron Ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of nitrophenyl compounds. Common fragmentation pathways could include the loss of NO, NO₂, and the cyanamide moiety, providing structural confirmation. For instance, fragmentation of related nitrophenylhydrazones often involves the loss of HCN. cdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromatic Interactions
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly informative for compounds with chromophores, such as the nitrophenyl group in this compound. researchgate.net The spectrum is expected to be dominated by absorptions arising from π→π* transitions within the aromatic ring and the nitro group, and potentially n→π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen of the cyanamide group.
Based on data for similar compounds like nitrophenyl-substituted porphyrins and chalcones, strong absorption bands are expected in the UV region, likely between 250 and 400 nm. mdpi.comresearchgate.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the electronic communication between the nitro and cyanamide substituents.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. google.commdpi.com
A crystal structure of this compound would reveal:
Molecular Geometry: The planarity of the phenyl ring and the geometry of the cyanamide and nitro groups. A key parameter would be the dihedral angle between the plane of the nitro group and the plane of the benzene ring, which is often twisted in ortho-substituted nitroaromatics to relieve steric strain. mdpi.com
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, N-H···N or N-H···O hydrogen bonds involving the cyanamide proton and the nitrogen of a neighboring cyano group or an oxygen of a nitro group are highly probable. Furthermore, π-π stacking interactions between the electron-deficient nitrophenyl rings could play a significant role in stabilizing the crystal packing. mdpi.com
Analysis of the crystal structure of (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one, for example, shows that π-π stacking interactions are a major contributor to its crystal packing. mdpi.com Similar interactions would be expected for this compound.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Insights (if applicable to chiral derivatives):The parent compound, this compound, is achiral and thus does not exhibit chiroptical properties. The outline allows for the inclusion of data on chiral derivatives; however, no synthesis or chiroptical analysis (such as Circular Dichroism or Optical Rotatory Dispersion) of chiral derivatives of this compound has been reported. Chiroptical spectroscopy is essential for determining the absolute configuration and conformational features of chiral molecules.mdpi.comd-nb.infoWithout such derivatives and corresponding studies, this section cannot be addressed.
Due to the absence of the necessary experimental data in these key areas, a scientifically accurate and informative article that strictly adheres to the requested outline for this compound cannot be produced at this time.
Computational and Theoretical Investigations of 2 Nitrophenyl Cyanamide
Quantum Chemical Calculations of Electronic Structure and Bonding
Detailed quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule. For (2-Nitrophenyl)cyanamide, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study on this compound would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles. While specific data for this compound is not available, studies on similar molecules, like various nitrophenyl derivatives, routinely employ DFT methods to elucidate their electronic properties.
Ab Initio Calculations of Molecular Properties
Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, could be employed to determine the optimized geometry and other molecular properties of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. Furthermore, properties such as dipole moment, polarizability, and vibrational frequencies could be computed, offering a theoretical basis for spectroscopic analysis. Research on other cyanamide (B42294) derivatives has successfully utilized ab initio methods to understand their structure and behavior.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry plays a vital role in mapping out the potential chemical transformations a molecule can undergo. For this compound, this would involve predicting the mechanisms of its reactions and identifying the high-energy transition states.
Energetic Profiles of Key Transformations
Theoretical studies can construct detailed energetic profiles for various potential reactions involving this compound. This would involve calculating the energy of reactants, products, intermediates, and transition states. Such profiles are instrumental in determining the feasibility and kinetics of a reaction. For instance, the cyclization reactions that are common for ortho-substituted nitroaromatics could be a key area of investigation.
Solvent Effects on Reaction Mechanisms
The surrounding solvent can significantly influence the mechanism and rate of a chemical reaction. Computational models can simulate the effect of different solvents on the reaction pathways of this compound. By incorporating solvent models into the calculations, a more accurate picture of the reaction in a real-world chemical environment can be obtained. This type of analysis is crucial for understanding and optimizing synthetic procedures.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound would reveal its conformational flexibility and how it interacts with other molecules. This would be particularly insightful for understanding its behavior in condensed phases and its potential interactions with biological macromolecules. Although specific MD studies on this compound are not documented, the methodology is widely applied to organic molecules of similar complexity.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. mdpi.comnih.gov While specific QSAR studies focusing solely on the chemical reactivity of a series of this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR are widely applied to nitroaromatic compounds and cyanamide derivatives, providing a framework for how such a study could be designed. mdpi.comoup.commdpi.comnih.gov
A QSAR study on this compound derivatives would involve the synthesis of a series of analogues with varied substituents on the phenyl ring. The chemical reactivity of these derivatives, for instance, their susceptibility to nucleophilic aromatic substitution or the reactivity of the cyanamide group, would be experimentally measured. Concurrently, a wide range of molecular descriptors for each derivative would be calculated using computational chemistry software.
Key Molecular Descriptors for QSAR Modeling of Nitroaromatic Compounds:
The reactivity of nitroaromatic compounds is influenced by a combination of electronic, steric, and hydrophobic factors. QSAR models for these compounds often incorporate descriptors such as:
Electronic Descriptors: These quantify the electron-donating or withdrawing nature of substituents. Examples include Hammett constants (σ), dipole moment (μ), highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and various atomic charges. scispace.comsid.ir The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring.
Steric Descriptors: These account for the size and shape of the molecule and its substituents. Examples include Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume. The position of substituents relative to the nitro and cyanamide groups is critical. nih.gov
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. Examples include connectivity indices and Balaban J index. nih.gov
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. Examples include the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. oup.comdergipark.org.tr
Illustrative Data for a Hypothetical QSAR Study:
The following interactive table illustrates the type of data that would be generated and analyzed in a QSAR study of this compound derivatives. The reactivity data is hypothetical and serves for illustrative purposes.
| Derivative (Substituent at C4) | Log(k) (Reactivity) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| -H | 0.50 | -7.2 | -1.8 | 4.5 |
| -CH3 | 0.35 | -7.0 | -1.7 | 4.8 |
| -Cl | 0.65 | -7.4 | -2.0 | 3.9 |
| -OCH3 | 0.20 | -6.8 | -1.6 | 5.1 |
| -CN | 0.85 | -7.8 | -2.3 | 2.5 |
By applying statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR equation could be developed. scispace.com This equation would quantify the relationship between the descriptors and the observed reactivity, allowing for the prediction of the reactivity of new, unsynthesized derivatives. For instance, a model might reveal that lower LUMO energy and higher dipole moment correlate with increased reactivity towards nucleophiles.
Spectroscopic Property Prediction via Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of newly synthesized compounds. unpatti.ac.idscispace.com Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for these purposes. acs.orgglobalresearchonline.net
Predicted Infrared (IR) Spectrum:
The IR spectrum of this compound can be predicted by calculating the vibrational frequencies of the molecule. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can provide a set of vibrational modes and their corresponding intensities. scispace.comglobalresearchonline.netnih.gov
Key predicted vibrational frequencies for this compound would include:
N≡C Stretching: The cyanamide group exhibits a characteristic strong absorption for the N≡C triple bond stretch, typically predicted in the range of 2220-2260 cm⁻¹. nih.gov
NO₂ Stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (around 1520-1560 cm⁻¹) and a symmetric stretch (around 1340-1370 cm⁻¹). globalresearchonline.net
Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region. orgchemboulder.com
C-H Stretching: The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. orgchemboulder.com
The following table provides a hypothetical representation of predicted IR frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| Aromatic C-H Stretch | 3105 | Weak |
| N≡C Stretch | 2245 | Strong |
| Asymmetric NO₂ Stretch | 1540 | Strong |
| Aromatic C=C Stretch | 1480 | Medium |
| Symmetric NO₂ Stretch | 1355 | Strong |
Predicted Nuclear Magnetic Resonance (NMR) Spectrum:
The prediction of ¹H and ¹³C NMR spectra is achieved by calculating the isotropic magnetic shielding constants of the nuclei using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netpsu.edunih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons. The electron-withdrawing nitro and cyanamide groups would cause a downfield shift of the aromatic protons compared to unsubstituted benzene. The ortho, meta, and para protons relative to these groups would have different chemical shifts due to their distinct electronic environments. quora.com
Similarly, the predicted ¹³C NMR spectrum would show characteristic chemical shifts for the aromatic carbons. The carbons directly attached to the nitro and cyanamide groups would be significantly deshielded.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | - | 148.5 |
| C2-H | - | 125.0 |
| C3-H | 7.8 | 135.2 |
| C4-H | 7.6 | 128.9 |
| C5-H | 7.9 | 133.5 |
| C6-H | 8.2 | 122.1 |
| C (cyanamide) | - | 115.0 |
Predicted Ultraviolet-Visible (UV-Vis) Spectrum:
The UV-Vis absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). acs.org This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The predicted UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions within the aromatic system and n → π* transitions involving the nitro and cyanamide groups. acs.orgresearchgate.net The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV region.
A summary of hypothetical TD-DFT predicted electronic transitions is shown in the table below.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π | 250 | 0.45 |
| n → π | 320 | 0.05 |
Applications of 2 Nitrophenyl Cyanamide in Advanced Organic Synthesis
Role as a Key Building Block for Complex Molecule Synthesis
(2-Nitrophenyl)cyanamide serves as a pivotal starting material for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds. The presence of three distinct functional groups—the nitro group, the cyano group, and the secondary amine—offers multiple reaction sites for strategic chemical modifications.
The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form nitrogen-containing heterocycles. This transformation is fundamental in the synthesis of benzodiazepines, quinoxalines, and other fused bicyclic systems. Furthermore, the cyanamide (B42294) moiety itself is a versatile functional group that can undergo cycloaddition reactions or be converted into other functionalities like ureas, thioureas, and guanidines. These transformations are instrumental in the construction of molecules with potential pharmaceutical applications.
A notable application involves the synthesis of substituted benzimidazoles. The reduction of the nitro group in this compound to an amine, followed by an intramolecular cyclization involving the cyanamide, can lead to the formation of a benzimidazole (B57391) core. This core structure is prevalent in many biologically active compounds.
Utility in the Construction of Nitrogen-Rich Scaffolds
The inherent nitrogen content of this compound, with its N-C-N linkage, makes it an excellent precursor for the synthesis of nitrogen-rich molecular scaffolds. Current time information in Bangalore, IN.sioc-journal.cnnih.govresearchgate.netresearchgate.net These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The cyanamide functional group is a key player in the construction of these nitrogen-dense structures. nih.gov
One of the primary strategies involves cycloaddition reactions where the cyano group of the cyanamide acts as a dienophile or a dipolarophile. For instance, [3+2] cycloaddition reactions with azides or nitrile oxides can lead to the formation of tetrazoles and oxadiazoles, respectively. sioc-journal.cn These five-membered heterocyclic rings are important components of many pharmaceutical agents.
Moreover, the reaction of this compound with compounds containing multiple nitrogen atoms, such as hydrazines and amidines, can lead to the formation of larger, more complex nitrogen-rich heterocycles like triazines and tetrazines. A significant example is the synthesis of thiazolo-fused nitrogen heterocycles, where cyanamide is a key reactant and an intermediate with a (2-nitrophenyl)amino substitution plays a crucial role in the cyclization process. mdpi.com
| Precursor | Reagent | Resulting Nitrogen-Rich Scaffold | Reference |
| This compound | Azide | Tetrazole | sioc-journal.cn |
| This compound | Nitrile Oxide | Oxadiazole | sioc-journal.cn |
| Cyanamide | (Het)aryldithioesters and activated methylene (B1212753) halides | Thiazolo-fused heterocycles | mdpi.com |
Use as a Reagent in Catalytic Transformations
This compound and its derivatives are valuable reagents in various catalytic transformations, particularly in metal-catalyzed cross-coupling reactions. The cyanamide moiety can participate in these reactions as a nucleophilic coupling partner.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the arylation of cyanamides. bohrium.com In this context, this compound can be coupled with various aryl halides or triflates to generate unsymmetrical diarylcyanamides. The reaction conditions are generally mild, and the process tolerates a wide range of functional groups. bohrium.com This method provides a direct and efficient route to complex cyanamide derivatives that would be challenging to synthesize using traditional methods.
Furthermore, the cyano group of this compound can participate in transition metal-catalyzed cycloaddition reactions. For example, [2+2+2] cycloadditions with alkynes, catalyzed by metals like cobalt or nickel, can afford substituted pyridines. Current time information in Bangalore, IN. These reactions are highly atom-economical and provide a powerful tool for the synthesis of complex heterocyclic structures.
| Catalytic Reaction | Catalyst | Reactant with this compound | Product | Reference |
| Buchwald-Hartwig Amination | Palladium complex | Aryl halide/triflate | Unsymmetrical diarylcyanamide | bohrium.com |
| [2+2+2] Cycloaddition | Cobalt or Nickel complex | Alkyne | Substituted pyridine (B92270) | Current time information in Bangalore, IN. |
Precursor to Ligands for Transition Metal Catalysis
This compound can serve as a precursor for the synthesis of specialized ligands used in transition metal catalysis. The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of the catalyst.
One important class of ligands that can potentially be derived from this compound are N-heterocyclic carbenes (NHCs). mdpi.combridgew.educhemicalbook.com NHCs are widely used as ancillary ligands in a variety of catalytic reactions due to their strong σ-donating properties and steric tunability. The synthesis of NHCs often involves the cyclization of a precursor containing a C-N-C-N backbone. This compound, after suitable modification, can provide this essential structural motif. For instance, reaction with a 1,2-diamine followed by cyclization could lead to a nitro-substituted benzimidazolium salt, which is a direct precursor to an NHC.
The presence of the nitro group on the phenyl ring of the resulting NHC ligand can significantly influence the electronic properties of the metal center in the catalyst. This electronic modulation can be exploited to fine-tune the catalytic activity for specific transformations.
| Ligand Type | Synthetic Strategy from this compound | Potential Application | References |
| N-Heterocyclic Carbene (NHC) | Reaction with a diamine followed by cyclization | Cross-coupling reactions, metathesis | mdpi.com, bridgew.edu, chemicalbook.com |
Applications in Materials Chemistry (excluding biological or medicinal aspects)
The unique chemical structure of this compound also makes it a promising candidate for applications in materials chemistry, particularly in the synthesis of functional organic materials such as dyes and conductive polymers. sioc-journal.cnnih.gov
The nitrophenyl moiety is a known chromophore, and its incorporation into larger conjugated systems can lead to the formation of dyes with interesting photophysical properties. Azo dyes containing a nitrophenyl group have been synthesized and studied for their dyeing capabilities. bohrium.commdpi.com this compound can serve as a building block for such dyes, where the cyanamide group can be transformed or used as a linking unit to connect to other aromatic systems.
In the realm of conductive polymers, the introduction of nitrogen atoms and specific functional groups can significantly impact the material's electronic properties. chemicalbook.comnih.gov The presence of a nitro group on a polymer backbone has been shown to facilitate interactions that can be beneficial for creating organized polymer structures. researchgate.net this compound could potentially be used as a monomer or a co-monomer in polymerization reactions. The cyanamide functionality can be a site for polymerization, leading to polymers with a high nitrogen content and the potential for interesting electronic and optical properties.
| Material Type | Potential Role of this compound | Desired Property | References |
| Azo Dyes | Building block containing a nitrophenyl chromophore | Color, photostability | mdpi.com, bohrium.com |
| Conductive Polymers | Monomer or co-monomer for polymerization | Electrical conductivity, high nitrogen content | nih.gov,, researchgate.net, chemicalbook.com |
Future Directions and Emerging Research Challenges in 2 Nitrophenyl Cyanamide Chemistry
Exploration of Undiscovered Reactivity Patterns of (2-Nitrophenyl)cyanamide
The unique electronic and steric properties imparted by the ortho-nitro group on the phenylcyanamide (B1618024) scaffold suggest that a wealth of undiscovered reactivity patterns awaits exploration. While the cyanamide (B42294) moiety is known for its participation in cycloaddition reactions and as a precursor to guanidines and other nitrogen-containing heterocycles, the influence of the adjacent nitro group can significantly modulate this reactivity. mdpi.comsioc-journal.cn
Future research will likely focus on harnessing the interplay between the nitro and cyanamide functionalities. For instance, the nitro group can act as an internal oxidant or participate in intramolecular cyclization reactions under specific conditions. Investigations into novel catalytic systems could unveil unprecedented transformations. The radical reactivity of cyanamides is another area ripe for exploration, potentially leading to new methods for C-N bond formation. mdpi.com The development of new reagents and reaction conditions will be crucial in unlocking these novel reactivity patterns. researchgate.net
| Potential Reaction Type | Key Features | Potential Products |
| Intramolecular Redox Reactions | Nitro group as an internal oxidant | Novel heterocyclic scaffolds |
| Catalytic Cycloadditions | Metal- or organo-catalyzed [m+n] cycloadditions | Diverse N-heterocycles |
| Radical-mediated Transformations | Generation of cyanamide-based radicals | Aminated and cyano-functionalized molecules |
| Tandem Reactions | Sequential reactions involving both nitro and cyanamide groups | Complex polycyclic structures |
Development of Asymmetric Synthesis Methodologies Involving this compound
The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. nih.gov The development of asymmetric methodologies involving this compound is a significant and challenging frontier. Chiral catalysts, including metal complexes and organocatalysts, will be instrumental in achieving high enantioselectivity in reactions such as asymmetric additions to the cyanamide group or transformations of prochiral substrates containing the this compound motif. researchgate.netacs.orgmdpi.com
One promising avenue is the use of chiral Brønsted acids or bases to control the stereochemistry of reactions involving the cyanamide anion. Furthermore, the development of chiral ligands for metal-catalyzed cross-coupling and cycloaddition reactions will be critical. mdpi.com The synthesis of enantiomerically pure building blocks derived from this compound would provide access to a wide array of chiral compounds with potential biological activity. researchgate.net
Integration of this compound into Flow Chemistry Systems
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. acs.orgflinders.edu.au The integration of this compound into flow chemistry systems presents both opportunities and challenges. The often exothermic nature of reactions involving nitro compounds can be effectively managed in microreactors, allowing for safer operation at higher temperatures and pressures. unimi.itdokumen.pub
Future research will focus on developing robust and efficient flow protocols for the synthesis and derivatization of this compound. acs.orgnih.gov This includes the optimization of reaction parameters such as residence time, temperature, and reagent stoichiometry using automated systems. researchgate.net The use of immobilized catalysts and reagents within flow reactors could further enhance the sustainability and efficiency of these processes. dokumen.pub The development of multi-step flow syntheses will enable the rapid production of complex molecules derived from this compound. flinders.edu.au
| Flow Chemistry Advantage | Application to this compound Chemistry |
| Enhanced Safety | Controlled handling of potentially energetic intermediates. |
| Precise Reaction Control | Fine-tuning of temperature, pressure, and residence time. |
| Scalability | Facile production of larger quantities of material. |
| Automation | High-throughput screening and optimization of reaction conditions. |
Design of Novel Functional Materials Utilizing this compound Scaffolds
The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the design of novel functional materials. mdpi.comnih.govmdpi.com The presence of the nitro group, a strong electron-withdrawing group, and the versatile cyanamide functionality allows for the tuning of optical, electronic, and self-assembly properties.
Future research in this area will likely explore the incorporation of this compound units into polymers, metal-organic frameworks (MOFs), and other supramolecular architectures. uminho.pt The resulting materials could find applications in areas such as nonlinear optics, sensing, and catalysis. The ability to post-synthetically modify the cyanamide group provides a powerful tool for tailoring the properties of these materials. mdpi.com Furthermore, the potential for the nitro group to participate in photochemical reactions opens up possibilities for creating photoresponsive materials. rsc.org
Computational and Experimental Synergy in Understanding Complex this compound Systems
A synergistic approach combining computational and experimental methods will be crucial for a deep understanding of the complex reactivity and properties of this compound systems. escholarship.orgwordpress.com Density functional theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic structure of intermediates. dntb.gov.uamdpi.com
Future research will leverage computational studies to predict novel reactivity patterns, design more efficient catalysts, and rationalize experimental observations. escholarship.org For example, computational screening of potential catalysts could accelerate the discovery of new asymmetric transformations. Molecular dynamics simulations could be employed to study the self-assembly of this compound-based materials. The close collaboration between computational and experimental chemists will be essential for advancing the field and tackling the emerging research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
